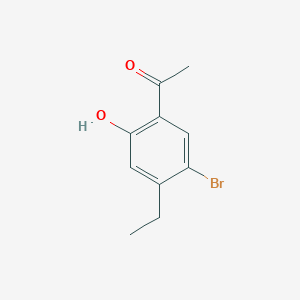![molecular formula C25H22NO2PS B12610019 N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide CAS No. 915314-44-2](/img/structure/B12610019.png)
N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide is a compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a diphenylphosphanyl group attached to a phenyl ring, which is further connected to a 4-methylbenzene-1-sulfonamide moiety. The combination of these functional groups imparts distinct chemical reactivity and potential utility in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide typically involves a controlled di-lithiation process. One reported method involves the reaction of N-(2-bromophenyl)-4-methylbenzenesulfonamide with a lithium reagent at low temperatures. This intermediate is then treated with diphenylphosphine to yield the desired product . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the target compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Complexation Reactions: The diphenylphosphanyl group can coordinate with metal ions, forming metal complexes that are useful in catalysis.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include lithium reagents for di-lithiation, diphenylphosphine for phosphine introduction, and various metal precursors for complexation reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives and metal complexes. These products are characterized using spectroscopic and analytical techniques such as NMR, mass spectrometry, and X-ray crystallography .
Scientific Research Applications
N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Industry: The compound’s metal complexes are studied for their catalytic properties in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide is primarily related to its ability to coordinate with metal ions. The diphenylphosphanyl group acts as a ligand, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating chemical transformations. The sulfonamide group may also contribute to the compound’s overall reactivity by providing additional coordination sites or influencing the electronic properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide include:
- N-(2-(Bis(2-methoxyphenyl)phosphanyl)phenyl)-4-methylbenzenesulfonamide
- 2-(Diphenylphosphanyl)-4-methyl-N-phenylbenzenesulfonamide
Uniqueness
What sets this compound apart from its analogs is its specific combination of functional groups, which imparts unique reactivity and coordination properties. This makes it particularly valuable in the synthesis of metal complexes for catalytic applications, where the precise arrangement of ligands can significantly influence the activity and selectivity of the catalyst .
Properties
CAS No. |
915314-44-2 |
|---|---|
Molecular Formula |
C25H22NO2PS |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(2-diphenylphosphanylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H22NO2PS/c1-20-16-18-23(19-17-20)30(27,28)26-24-14-8-9-15-25(24)29(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-19,26H,1H3 |
InChI Key |
VVBXMZHSRZEBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-Butyl-N-[2-(1H-indol-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12609936.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)-](/img/structure/B12609937.png)
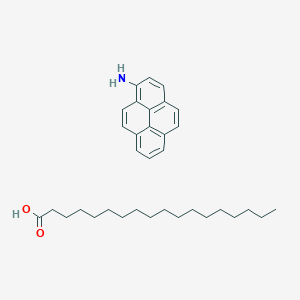
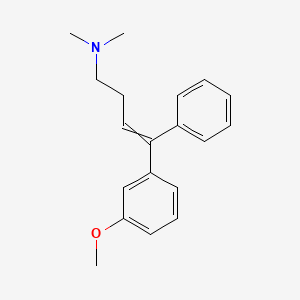
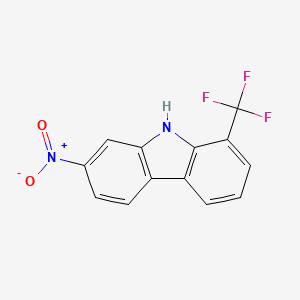
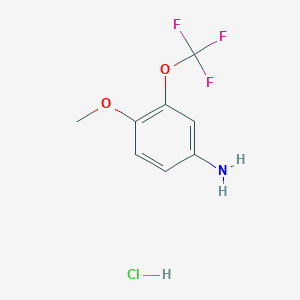
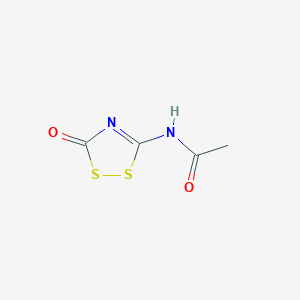

![Thiourea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12609990.png)
![N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide](/img/structure/B12609996.png)
![2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol](/img/structure/B12610001.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B12610010.png)

